2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid (CAS 1781439-01-7) is a brominated heterocyclic building block with the molecular formula C9H11BrN2O2 and a molecular weight of 259.10 g/mol. It features a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core with a bromine substituent at the 3-position and an acetic acid moiety at the 6-position.

Molecular Formula C9H11BrN2O2
Molecular Weight 259.10
CAS No. 1781439-01-7
Cat. No. B3324021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid
CAS1781439-01-7
Molecular FormulaC9H11BrN2O2
Molecular Weight259.10
Structural Identifiers
SMILESC1CC2=NC=C(N2CC1CC(=O)O)Br
InChIInChI=1S/C9H11BrN2O2/c10-7-4-11-8-2-1-6(3-9(13)14)5-12(7)8/h4,6H,1-3,5H2,(H,13,14)
InChIKeyBYWFDBYXWLNQTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid (CAS 1781439-01-7): Core Structural Identity and Procurement Profile


2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid (CAS 1781439-01-7) is a brominated heterocyclic building block with the molecular formula C9H11BrN2O2 and a molecular weight of 259.10 g/mol . It features a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core with a bromine substituent at the 3-position and an acetic acid moiety at the 6-position . The compound is commercially available at a standard purity of 98% from multiple suppliers . Its core scaffold, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, is a recognized privileged structure in medicinal chemistry, with documented applications in heparanase-1 (HPSE1) inhibitors for cancer and kidney disease, selective antifungal agents against Candida species, and modulators of TNFα activity [1][2].

Why 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid Cannot Be Replaced by Common Analogs


The combination and regiochemistry of functional groups on this compound—a bromine at the 3-position, an acetic acid at the 6-position, and a saturated 5,6,7,8-tetrahydro ring system—is unique among commercially available tetrahydroimidazo[1,2-a]pyridine derivatives [1]. The bromine atom provides a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification that unsubstituted or differently substituted analogs cannot achieve [2]. The acetic acid at the 6-position (rather than 2-, 3-, or 5-) introduces both a specific spatial vector for target engagement and a carboxylic acid functionality for amide bond formation or salt preparation . For example, the non-brominated analog 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid (CAS 1511530-96-3) lacks the bromine and has the acetic acid at the 3-position, making it unsuitable for 6-position-directed library synthesis or bromine-dependent diversification strategies .

Head-to-Head Quantitative Evidence: 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid vs. Structural Analogs


Regiochemical Differentiation: 6-Position Acetic Acid vs. 3-Position Acetic Acid Isomers

The target compound uniquely positions the acetic acid side chain at the 6-position of the saturated tetrahydroimidazo[1,2-a]pyridine ring system. A direct structural comparator, 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid (CAS 1511530-96-3), carries the acetic acid at the 3-position . In the broader imidazo[1,2-a]pyridine SAR literature, the position of acetic acid substitution is a critical determinant of biological activity: 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid derivatives serve as key intermediates for minodronic acid (an osteoporosis drug), while 6-substituted acetic acid derivatives appear in VEGF-R2 kinase inhibitor patents and antitubercular compound series [1][2][3]. No alternative compound on the commercial market simultaneously offers 3-bromo and 6-acetic acid substitution on the saturated tetrahydro scaffold .

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

Bromine as a Synthetic Diversification Handle vs. Non-Halogenated Analogs

The bromine substituent at the 3-position of the target compound enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that are not accessible with the non-halogenated analog 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 34167-66-3) . In the broader class, 3-bromo-substituted tetrahydroimidazo[1,2-a]pyrazine and pyridine derivatives are explicitly valued as intermediates for kinase inhibitor synthesis, where the bromine serves as a crucial reactive site for introducing aryl, heteroaryl, or amino diversity elements [1]. The bromine also introduces measurable electronic effects: it is electron-withdrawing (-I effect), which modulates the pKa of the imidazole ring nitrogen and can influence hydrogen-bonding interactions with biological targets compared to the non-halogenated parent .

Cross-Coupling Chemistry Chemical Biology Fragment-Based Drug Discovery

Commercially Verified Purity Benchmark: 98% vs. Lower-Purity Alternatives in the Same Scaffold Class

The target compound is consistently listed at 98% purity across multiple independent suppliers . In contrast, several structurally related tetrahydroimidazo[1,2-a]pyridine building blocks are listed at 95–97% purity . While a 1–3% purity difference may appear small, in the context of cross-coupling reactions where the bromine is the reactive center, the presence of even low levels of de-brominated or over-brominated impurities can reduce reaction yields and complicate purification. The 98% specification provides procurement teams with a verifiable quality benchmark that is less common among direct regioisomeric analogs, many of which lack publicly disclosed purity specifications altogether .

Quality Control Procurement Specification Reproducible Research

Hydrochloride Salt Option Enabling Formulation and Solubility Differentiation

The hydrochloride salt form of the target compound (CAS 2375261-79-1) is commercially available as a distinct product from the free acid . Salt formation is a standard pharmaceutical strategy to improve aqueous solubility; the hydrochloride salt (MW 295.56) shows a molecular weight increase of 36.46 g/mol relative to the free acid (MW 259.10), consistent with the addition of one equivalent of HCl . For analogs such as 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid, no hydrochloride salt is listed as a commercially available option, limiting formulation flexibility for biological assays requiring higher aqueous solubility (e.g., in vivo dosing, high-concentration biochemical screens) .

Salt Selection Solubility Enhancement Formulation Development

Scaffold Precedent in Drug Discovery: Tetrahydroimidazo[1,2-a]pyridine Core as a Privileged Structure

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold has been validated as a productive core for drug discovery across multiple therapeutic areas. HPSE1 inhibitors based on tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid achieved potent inhibition (lead compound 16 showed highly potent inhibitory activity against HPSE1 with high selectivity) [1]. In antifungal research, tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide derivatives demonstrated selective anticandidal activity with MIC values ranging from 0.016 to 1 mg/mL against Candida species and no in vitro toxicity up to 25 μg/mL [2]. The target compound, with its 6-acetic acid and 3-bromo substitution, represents a distinct vector set on this validated scaffold, offering SAR expansion opportunities that complement the 2-carboxylic acid (antifungal) and 5-carboxylic acid (HPSE1) series [3].

Drug Discovery Privileged Scaffold Hit-to-Lead Optimization

Optimal Procurement and Research Applications for 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid (CAS 1781439-01-7)


Kinase Inhibitor Library Design via Suzuki-Miyaura Cross-Coupling at the 3-Position

The 3-bromo substituent provides an immediate reactive site for palladium-catalyzed Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids, enabling rapid exploration of the 3-position SAR vector [1]. This approach is directly precedented by 3-bromo-tetrahydroimidazo[1,2-a]pyrazine derivatives, which are explicitly used as building blocks for kinase inhibitor synthesis [2]. The 6-position acetic acid can be simultaneously elaborated (e.g., to amides or esters) or retained as a free acid for solubility, providing two orthogonal diversification points from a single building block.

Fragment-Based Drug Discovery on a Validated Privileged Scaffold

With a molecular weight of 259.10 g/mol and the tetrahydroimidazo[1,2-a]pyridine core validated in HPSE1 inhibition and antifungal programs, this compound meets fragment-like property criteria (MW < 300) [3]. The compound can serve as a starting fragment for structure-based drug design targeting novel enzymes, with the bromine facilitating halogen bonding interactions in the target binding site while simultaneously enabling fragment growing via cross-coupling [4].

Synthesis of 6-Position-Focused Compound Libraries Not Accessible from 2- or 3-Substituted Analogs

Unlike the widely available 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid (CAS 1511530-96-3), the target compound's acetic acid at the 6-position projects functionality into a spatial region that is unexplored in published SAR campaigns on this scaffold . This makes it particularly valuable for medicinal chemistry teams seeking to expand into new IP space on the tetrahydroimidazo[1,2-a]pyridine core, especially for targets where 2- or 3-substitution has proven suboptimal [5].

In Vivo Pharmacokinetic Studies Using the Hydrochloride Salt Form

For programs progressing to in vivo pharmacokinetic evaluation, the commercially available hydrochloride salt (CAS 2375261-79-1) offers a pre-formulated option with enhanced aqueous solubility compared to the free acid . This eliminates the need for in-house salt screening and characterization, accelerating the transition from in vitro potency determination to in vivo exposure and efficacy studies. The free acid form can be reserved for synthetic chemistry steps where the carboxylic acid is required for coupling reactions .

Quote Request

Request a Quote for 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.